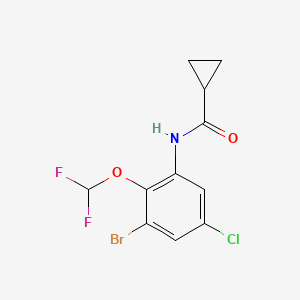
n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C11H9BrClF2NO2 It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine, chlorine, and difluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with the desired substituents (bromine, chlorine, and difluoromethoxy groups) through electrophilic aromatic substitution reactions.
Cyclopropanation: The phenyl ring is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagent to form the cyclopropane ring.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.
Substitution: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dehalogenated compounds.
Substitution: Phenyl derivatives with different substituents replacing the halogens.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology:
Biochemical Probes: Utilized as a probe to study biological pathways and interactions due to its unique structure.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry:
Material Science: Explored for use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
- n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)-2-methylpropanamide
- n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)-3,5-dimethylbenzamide
- n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)-2-(4-methoxyphenyl)acetamide
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the phenyl ring or the cyclopropane ring.
- Reactivity: The presence of different substituents can influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its specific structure and properties, making n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide unique in its potential uses and effects.
属性
分子式 |
C11H9BrClF2NO2 |
|---|---|
分子量 |
340.55 g/mol |
IUPAC 名称 |
N-[3-bromo-5-chloro-2-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H9BrClF2NO2/c12-7-3-6(13)4-8(9(7)18-11(14)15)16-10(17)5-1-2-5/h3-5,11H,1-2H2,(H,16,17) |
InChI 键 |
MSXGBZQWWSZCOG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=C(C(=CC(=C2)Cl)Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
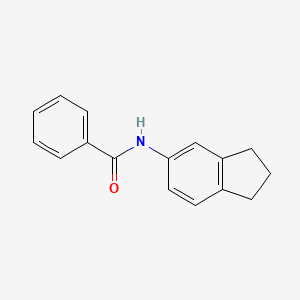
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

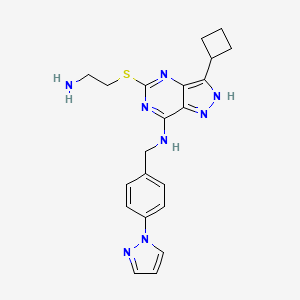
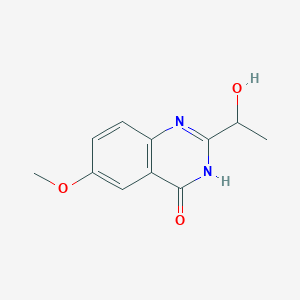
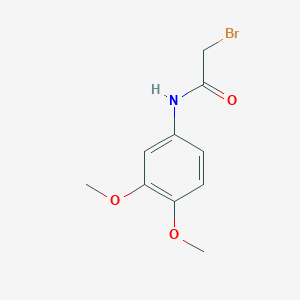
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
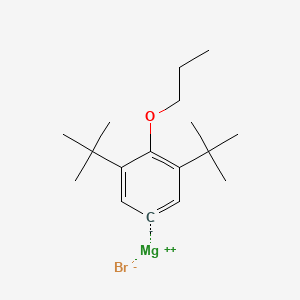
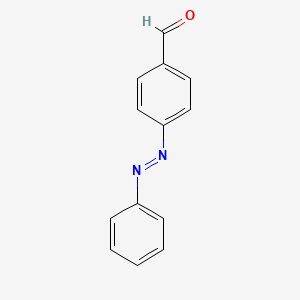
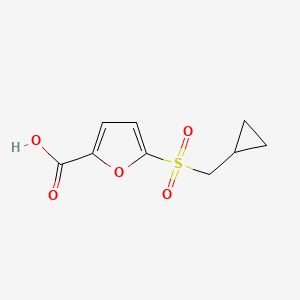
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
